molecular formula C12H9F B1329890 3-Fluorobiphenyl CAS No. 2367-22-8

3-Fluorobiphenyl

Cat. No. B1329890
CAS RN: 2367-22-8
M. Wt: 172.2 g/mol
InChI Key: MRCAAFFMZODJBP-UHFFFAOYSA-N
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Description

3-Fluorobiphenyl is a compound that is part of a broader class of biphenyls with a fluorine atom attached to one of the phenyl rings. While the provided papers do not directly discuss 3-Fluorobiphenyl, they do provide insights into similar fluorinated aromatic compounds and their properties, which can be extrapolated to understand 3-Fluorobiphenyl.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves halogen exchange reactions, as seen in the preparation of 3-fluoro-4-hexylthiophene, where a bromine/fluorine exchange was utilized . Similarly, 3-Fluorobiphenyl could be synthesized through a halogen exchange reaction starting from a brominated biphenyl precursor.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the influence of the fluorine atom on the electronic distribution within the molecule. For instance, in the case of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the fluorine atom contributes to the stability of the molecule through hyper-conjugative interactions and charge delocalization . This suggests that in 3-Fluorobiphenyl, the fluorine atom would similarly affect the electronic structure and stability.

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions, often influenced by the electronegativity of the fluorine atom. For example, the presence of a fluorine atom in the molecule of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone affects its reactivity, making certain regions more prone to nucleophilic or electrophilic attack . 3-Fluorobiphenyl would likely exhibit similar reactivity patterns, with the fluorinated phenyl ring being a site for electrophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often distinct from their non-fluorinated counterparts. For instance, the introduction of fluorine into the biphenyl structure in liquid crystalline polymers significantly lowers the transition temperatures and broadens the temperature ranges of their mesophases . This indicates that 3-Fluorobiphenyl would also have altered physical properties due to the presence of the fluorine atom.

Scientific Research Applications

Synthesis and Characterization in Novel Compounds

  • 3-Fluorophenmetrazine (3-FPM) is an example of a phenylmorpholine designed to explore treatment options in areas like obesity and drug dependence. This compound, along with its isomers 2-FPM and 4-FPM, has been synthesized and characterized, demonstrating the flexibility of 3-fluorobiphenyl structures in medicinal chemistry (McLaughlin et al., 2017).

Photoredox Catalysis in Organic Chemistry

  • In photoredox catalysis, a domain crucial for synthesizing compounds in pharmaceuticals and agrochemicals, trifluoromethyl and difluoromethyl groups are key motifs. Compounds like 3-fluorobiphenyl are instrumental in these reactions, showcasing their importance in the development of new fluoromethylation protocols (Koike & Akita, 2016).

Tuning Electronic Properties of Polythiophenes

  • 3-Fluorobiphenyl derivatives, such as 3-Fluoro-4-hexylthiophene, are used to modify electronic properties in conjugated polythiophenes. This demonstrates the compound's role in fine-tuning electronic properties of materials used in electronic devices (Gohier et al., 2013).

Fluorescence Sensors and Fluorophores

  • Heteroatom-containing organic fluorophores, which include 3-fluorobiphenyl derivatives, are designed for applications like fluorescent pH sensors. They demonstrate the ability to switch emissions between different states, enabling their use in sensing applications (Yang et al., 2013).

Investigating Biodegradation of Fluorinated Compounds

  • Research on 3-fluorobiphenyl and its derivatives provides insights into the biodegradation pathways of fluorinated compounds, a crucial aspect in understanding environmental pollution and remediation strategies (Green et al., 1999).

Liquid Crystal Technology

  • Fluorinated biphenyl liquid crystals, which include 3-fluorobiphenyl derivatives, have shown potential in liquid crystal display technologies. These compounds exhibit desirable properties like low melting points and high clearing points, enhancing the performance of liquid crystal displays (Jiang et al., 2012).

Mechanism of Action

Target of Action

It is structurally and pharmacologically related to flurbiprofen , a nonsteroidal anti-inflammatory agent (NSAIA) that primarily targets cyclooxygenase (COX) enzymes .

Mode of Action

Flurbiprofen acts by reversibly inhibiting COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway .

Biochemical Pathways

It has been reported that 4-fluorobiphenyl, a similar compound, can be transformed by the ectomycorrhizal fungus, tylospora fibrilosa, yielding 3- and 4-hydroxylated 4-fluorobiphenyl . This suggests that 3-Fluorobiphenyl may also undergo biotransformation in certain biochemical pathways.

Pharmacokinetics

Flurbiprofen, a related compound, exhibits stereoselectivity in its pharmacokinetics, including protein binding and metabolite formation . It is rapidly and almost completely absorbed when given orally, and its elimination occurs following extensive biotransformation to glucuroconjugated metabolites .

Result of Action

Based on its structural similarity to flurbiprofen, it may have anti-inflammatory effects due to its potential inhibition of cox enzymes and subsequent reduction in prostaglandin synthesis .

Action Environment

The action, efficacy, and stability of 3-Fluorobiphenyl can be influenced by various environmental factors. For instance, it has been suggested that the compound is likely to be mobile in the environment due to its water solubility . Additionally, it may spread in water systems, potentially affecting its action and distribution .

properties

IUPAC Name

1-fluoro-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCAAFFMZODJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178336
Record name 1,1'-Biphenyl, 3-fluoro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobiphenyl

CAS RN

2367-22-8
Record name 3-Fluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2367-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biphenyl, 3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 3-fluoro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12.27 g (70.2 mmol, 1 eq.) of 1-bromo-3-fluorobenzene and 44.7 g (210.5 mmol, 3 eq.) of K3PO4 are added to a solution of 12.83 g (105.3 mmol, 1.5 eq.) of phenylboronic acid in 200 ml of isopropanol. The mixture is stirred at room temperature for 4 hours. 0.0021 g (14.8 μmol, 0.0021 mol %) of [{Pd[P(C2F5)2O]2H}2(μ-Cl)2], prepared in accordance with Example 13, is subsequently added, and the reaction mixture is stirred at room temperature for 20 hours, giving 3-fluorobiphenyl quantitatively.
Quantity
12.27 g
Type
reactant
Reaction Step One
Name
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
12.83 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
{Pd[P(C2F5)2O]2H}2(μ-Cl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of introducing a fluorine atom at the 3-position of biphenyl on the mesomorphic properties of the resulting compounds?

A1: Introducing a fluorine atom at the 3-position of biphenyl, specifically in the context of liquid crystal research, leads to intriguing changes in the compound's ability to form liquid crystal phases (mesophases). Studies on 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls [] revealed that this fluorine substitution significantly disrupts the antiparallel correlations typical in liquid crystal arrangements. This disruption generally depresses both the smectic A and nematic phase stabilities. Interestingly, the similar magnitude of these depressions suggests that the 3-fluoro substituent might inherently promote smectic character, counteracting the broadening effect it has on the molecule.

Q2: How does 3-fluorobiphenyl modification in benzoxazole derivatives affect their mesophase stability?

A2: Incorporating a 3-fluorobiphenyl moiety into benzoxazole derivatives, particularly in 2-(4ʹ-alkoxy-3-fluorobiphenyl-4-yl)-benzoxazole liquid crystals (nPPF(3)Bx), presents a compelling case study in dipole moment engineering for improved mesophase stability []. These compounds, with the fluorine positioned ortho to the benzoxazole group, exhibit higher calculated dipole moments (by ~2 D) compared to analogs where fluorine is ortho to the alkoxy group. This dipole moment enhancement translates to lower melting and clearing points, resulting in wider mesophase ranges, even with varying terminal groups (polar or nonpolar). The enhanced dipole-dipole interactions also lead to a redshift in photoluminescence emissions, suggesting stronger π–π interactions between molecules.

Q3: Can you provide examples of how 3-fluorobiphenyl serves as a building block in medicinal chemistry?

A3: The 3-fluorobiphenyl scaffold features prominently in medicinal chemistry, often as a key structural motif in angiotensin II receptor antagonists. One notable example is BAY 10-6734, formally known as 6-n-butyl-4-methoxycarbonyl-2-oxo-1[(2'-(1H-tetrazol-5-yl)-3-fluorobiphenyl-4-yl)methyl] 1,2-dihydropyridine []. This compound demonstrated protective effects in various animal models of hypertension by blocking the angiotensin II receptor, leading to improvements in blood pressure, cardiac hypertrophy, and renal function. While the specific interaction mechanism of BAY 10-6734 with its target is not detailed in the provided abstracts, its structure highlights the utility of 3-fluorobiphenyl in designing pharmacologically active compounds.

Q4: What insights into the crystal structure of 3-fluorobiphenyl-4-carboxylic acid are revealed by X-ray crystallography?

A4: X-ray crystallographic analysis of 3'-fluorobiphenyl-4-carboxylic acid [, ] reveals that it crystallizes in the monoclinic space group P21/c, with four molecules per unit cell (Z=4). The molecule adopts a non-planar conformation, and the average C-C bond length within the phenyl rings is 1.389 Å. A key structural feature is the formation of dimers through strong O-H···O hydrogen bonds with a distance of 2.623 Å. These dimers further assemble into a herringbone arrangement, with fluorine atoms aligning in layers parallel to the (001) plane.

Q5: Beyond liquid crystals and pharmaceuticals, are there other applications where 3-fluorobiphenyl derivatives are being explored?

A5: Indeed, the unique properties of 3-fluorobiphenyl derivatives extend their utility beyond liquid crystals and pharmaceuticals. For instance, they have shown promise as building blocks for luminescent sensors. Researchers have synthesized lanthanide metal-organic frameworks (Ln-PFTA) using 3-fluorobiphenyl-3′,4,5′-tricarboxylic acid (H2PFTA) as a ligand []. These Ln-PFTAs exhibit high sensitivity and selectivity towards riboflavin (RF), functioning as ratiometric fluorescent probes with a remarkably low detection limit (0.225 nM). This example showcases the potential of 3-fluorobiphenyl-based materials in sensing applications, particularly for biologically relevant analytes like RF.

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